N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS/c1-15(2)20(27)26(14-16-6-4-3-5-7-16)22-25-24-21(28-22)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,15,17-19H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQDQHGKPJWUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into two primary fragments:
- 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine : Serves as the heterocyclic core.
- N-Benzyl-2-methylpropanamide : Functions as the acylating agent for the thiadiazole amine.
Retrosynthetic disconnection at the amide bond suggests sequential N-benzylation followed by acylation of the thiadiazole amine.
Synthesis of 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Formation
Reaction Scheme :
$$
\text{Adamantane-1-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{EtOH, KOH}} \text{1-Adamantanoyl-4-thiosemicarbazide}
$$
Conditions :
- Ethanol reflux (78°C), 12 hours.
- Potassium hydroxide (1.2 eq) as base.
Key Observations :
Cyclization to Thiadiazole Core
Reaction Scheme :
$$
\text{1-Adamantanoyl-4-thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine}
$$
Conditions :
- Phosphorus oxychloride (neat), 110°C, 4 hours.
- Quench with ice-water, neutralize with NaHCO₃.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| POCl₃ Volume (mL/g) | 5 | Maximal 78% |
| Temperature (°C) | 110 | <5% byproducts |
| Reaction Time (h) | 4 | Plateau at 4h |
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.85 (m, 15H, adamantane), 6.45 (s, 2H, NH₂).
- FT-IR : 3360 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).
N-Benzylation of Thiadiazole Amine
Alkylation Protocol
Reaction Scheme :
$$
\text{5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine} + \text{Benzyl bromide} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine}
$$
Conditions :
- Dimethylformamide (DMF), 0°C → RT, 8 hours.
- Triethylamine (2.5 eq), benzyl bromide (1.1 eq).
Challenges and Solutions :
- Steric Hindrance : Adamantane reduces nucleophilicity of amine.
- Mitigation : Use excess benzyl bromide (1.5 eq) and prolonged reaction time (12 h).
- Solvent Effect : DMF enhances solubility but risks side reactions.
- Alternative : Dichloromethane with tetrabutylammonium iodide (TBAI) as phase-transfer catalyst.
Yield Comparison :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 25 | 62 |
| DCM | TBAI | 40 | 71 |
Acylation with 2-Methylpropanoyl Chloride
Amide Bond Formation
Reaction Scheme :
$$
\text{N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine} + \text{2-Methylpropanoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Conditions :
- Tetrahydrofuran (THF), 0°C → RT, 6 hours.
- Triethylamine (3.0 eq), slow addition of acyl chloride.
Critical Parameters :
- Moisture Control : Strict anhydrous conditions prevent hydrolysis of acyl chloride.
- Stoichiometry : 1.2 eq acyl chloride ensures complete conversion.
Purification :
- Column chromatography (SiO₂, hexane/EtOAc 4:1 → 2:1).
- HPLC Purity : 98.5% (C18, acetonitrile/water 65:35).
Spectroscopic Validation :
- ¹³C NMR (101 MHz, CDCl₃): δ 175.8 (C=O), 165.3 (C=N), 45.2 (N–CH₂–Ph).
- HRMS : [M+H]⁺ calcd. for C₂₄H₃₀N₃OS: 424.2056; found: 424.2059.
Alternative Synthetic Pathways
One-Pot Thiadiazole Formation and Acylation
Approach :
- Concurrent cyclization and acylation using 2-methylpropanoyl hydrazide.
- Limitation : Low yield (32%) due to competing hydrolysis.
Solid-Phase Synthesis
Method :
- Immobilize thiosemicarbazide on Wang resin.
- Sequential cyclization, benzylation, and cleavage.
- Advantage : Facilitates parallel synthesis of analogs.
Industrial Scalability and Process Optimization
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Adamantane-1-carbohydrazide | 4200 | 58 |
| Benzyl bromide | 950 | 22 |
| 2-Methylpropanoyl chloride | 680 | 15 |
Green Chemistry Metrics
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (Process Mass Intensity) | 32.4 | 11.8 |
Recommendation : Transition to continuous flow systems reduces waste and improves throughput.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and adamantane moieties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 407.5 g/mol. It features an adamantane moiety, which is known for its stability and lipophilicity, making it suitable for various applications. The presence of the thiadiazole ring is particularly significant due to its known biological activity.
Medicinal Applications
-
Antimicrobial Activity
- Studies have demonstrated that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics.
-
Antiviral Properties
- The compound has shown promise in antiviral research, particularly against viral strains resistant to conventional treatments. Its mechanism may involve interference with viral replication processes.
-
Anticancer Potential
- Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to target specific signaling pathways involved in cell proliferation and survival.
-
Neuroprotective Effects
- There is ongoing research into the neuroprotective effects of this compound, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying mechanisms are thought to involve antioxidant activity and modulation of neuroinflammatory responses.
Agricultural Applications
-
Pesticidal Activity
- Research indicates that derivatives of thiadiazole compounds can act as effective pesticides. This compound has been tested for its ability to inhibit the growth of various agricultural pests, providing a potential alternative to synthetic pesticides.
-
Fungicidal Properties
- The compound has also been evaluated for its fungicidal activity against phytopathogenic fungi, showing significant inhibition of fungal growth in vitro. This makes it a candidate for developing eco-friendly fungicides.
Material Science Applications
-
Polymer Development
- The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products.
-
Nanotechnology
- The compound's properties make it suitable for incorporation into nanomaterials, which can be utilized in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Antimicrobial Testing
In a controlled study involving various bacterial strains (e.g., E. coli, Staphylococcus aureus), this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics.
Case Study 2: Anticancer Research
A recent study focused on the effects of this compound on human cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G0/G1 phase.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving noncovalent interactions such as hydrogen bonding and van der Waals forces . Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
These compounds share the 1,3,4-thiadiazole core but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the adamantane moiety in this compound provides unique structural stability and potential for diverse applications.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide is a compound that incorporates a unique thiadiazole scaffold along with an adamantane moiety. The structural characteristics of this compound suggest potential for diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes available literature on its biological activity, focusing on empirical data, structure-activity relationships (SAR), and case studies.
Structural Overview
The compound features:
- Adamantane Ring : Known for its stability and ability to interact with various biological targets.
- Thiadiazole Moiety : A heterocyclic structure recognized for its broad spectrum of biological activities including antimicrobial and anticonvulsant properties.
- Benzyl Group : Often enhances lipophilicity and biological activity through improved binding to target sites.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives demonstrated enhanced antibacterial effects compared to their parent compounds .
| Compound | Activity Against | Reference |
|---|---|---|
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives | Staphylococcus aureus | |
| Cinnamic acyl 1,3,4-thiadiazole amides | MCF-7 (IC50 = 0.28 μg/ml) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's ability to inhibit tumor growth has been evaluated in various cancer cell lines:
- In vitro studies showed that certain derivatives significantly inhibited the proliferation of cancer cells such as MCF-7 and HeLa with IC50 values indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives | HeLa | 0.37 | |
| Cinnamic acyl 1,3,4-thiadiazole amides | A549 | 0.52 |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole-based compounds have been documented in various animal models. The structure of this compound suggests potential efficacy in reducing seizure activity:
- Studies on related compounds indicate that modifications at the benzyl position can significantly enhance anticonvulsant activity .
| Compound | Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| N'-benzyl 2-amino derivatives | MES test in mice | 13–21 | |
| Thiadiazole derivatives | Maximal electroshock seizure test | Comparable to phenytoin (ED50 = 9.5) |
Structure-Activity Relationship (SAR)
The SAR analysis of thiadiazole compounds reveals that:
- Substituents : Electron-withdrawing groups tend to enhance biological activity while electron-donating groups may reduce efficacy.
- Positioning : The placement of substituents on the benzyl group can dramatically influence both potency and selectivity against specific biological targets .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of various thiadiazole derivatives demonstrated their potential as anticancer agents. Notably, compounds with halogen substitutions exhibited superior activity against cancer cell lines compared to standard treatments like sorafenib .
Case Study 2: Anticonvulsant Screening
In a comparative analysis using animal models for seizure induction, certain thiadiazole derivatives showed promising anticonvulsant effects with protective indices comparable to established drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
